2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide
Description
2-[(5-Acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide is a thiazole-based acetamide derivative characterized by a sulfanyl linker bridging a 5-acetamido-4-phenylthiazole moiety and an N-methylacetamide group. Thiazole derivatives are widely studied for their pharmacological properties, including antibacterial, antifungal, and enzyme-inhibitory activities, making this compound a candidate for similar applications .
Properties
IUPAC Name |
2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-9(18)16-13-12(10-6-4-3-5-7-10)17-14(21-13)20-8-11(19)15-2/h3-7H,8H2,1-2H3,(H,15,19)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMDCMCFBKLAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. Its structural characteristics, including the presence of a thiazole ring and an acetamido group, contribute to its diverse biological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H14N2O2S2 |
| Molecular Weight | 298.39 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to This compound have demonstrated effectiveness against a range of bacterial strains. A study highlighted that thiazole-based compounds possess mechanisms that disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Antifungal Activity
Thiazole derivatives are also recognized for their antifungal properties. In vitro studies have shown that similar compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus species. The mechanism is believed to involve interference with fungal cell membrane integrity and function .
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively studied. For example, a related compound was tested against various cancer cell lines (A549 and C6) and showed promising results in inducing apoptosis through caspase pathway activation . The dual action of these compounds—targeting both cancer cells and their microenvironment—enhances their therapeutic potential.
The biological activity of This compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of microbial and cancer cells.
- Cell Membrane Disruption : It can alter the integrity of microbial membranes, facilitating increased permeability and subsequent cell death.
- Apoptotic Pathways : In cancer cells, it may activate apoptotic pathways, promoting programmed cell death.
Study 1: Antimicrobial Activity
In a comparative study on various thiazole derivatives, This compound exhibited an IC50 value of 15 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics.
Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties revealed that this compound induced apoptosis in A549 lung cancer cells with an IC50 value of 20 µM. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic changes .
Comparison with Similar Compounds
Key Observations :
- The target compound’s phenyl-thiazole-acetamide scaffold is distinct from analogues featuring oxadiazole (e.g., 8d, 8h) or imidazole (e.g., ) cores.
- Substituents on the aromatic rings (e.g., acetamido, nitro, methyl) significantly influence physicochemical properties like solubility and melting points .
Enzyme Inhibition
Compounds with sulfanyl-acetamide backbones exhibit notable enzyme inhibition:
Anti-Exudative Activity
Sulfanyl-acetamides with triazole or furan substitutions (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models . The phenyl-thiazole group in the target compound may modulate similar anti-inflammatory pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
